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molecular formula C10H6Cl2N2 B1601091 3-Chloro-6-(4-chlorophenyl)pyridazine CAS No. 58059-29-3

3-Chloro-6-(4-chlorophenyl)pyridazine

Cat. No. B1601091
M. Wt: 225.07 g/mol
InChI Key: ARQKIDKGCMDXKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

Under an argon atmosphere a solution of 1.08 g (7.05 mmol) 3,6-dichloro-pyridazin, 10 mL 2 M Na2CO3 solution and 80 mg (0.14 mmol) chlorine(di-2-norbornylphosphino)(2′-dimethylamino-1-1′-biphenyl-2-yl)palladium(II) in 150 mL 1,4-dioxane is heated to 110° C. At this temperature a solution of 1.13 g (7.05 mmol) 4-chlorophenyl-boric acid in 50 mL 1,4-dioxane is added dropwise within 2 h and the reaction mixture is heated for another hour. After cooling it is combined with 100 mL water, extracted with 100 mL EtOAc and the organic phase is dried over Na2SO4. After the desiccant and solvent have been eliminated the residue is purified by chromatography (silica gel, cyc/EtOAc 8:2).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
chlorine(di-2-norbornylphosphino)(2′-dimethylamino-1-1′-biphenyl-2-yl)palladium(II)
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
4-chlorophenyl-boric acid
Quantity
1.13 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[N:4][C:5]([Cl:8])=[CH:6][CH:7]=1.C([O-])([O-])=O.[Na+].[Na+].[Cl:15][C:16]1[CH:21]=[CH:20][C:19](OB(O)O)=[CH:18][CH:17]=1.O>O1CCOCC1>[Cl:8][C:5]1[N:4]=[N:3][C:2]([C:19]2[CH:20]=[CH:21][C:16]([Cl:15])=[CH:17][CH:18]=2)=[CH:7][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
chlorine(di-2-norbornylphosphino)(2′-dimethylamino-1-1′-biphenyl-2-yl)palladium(II)
Quantity
80 mg
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
4-chlorophenyl-boric acid
Quantity
1.13 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)OB(O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated for another hour
TEMPERATURE
Type
TEMPERATURE
Details
After cooling it
EXTRACTION
Type
EXTRACTION
Details
extracted with 100 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
is purified by chromatography (silica gel, cyc/EtOAc 8:2)

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)C1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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